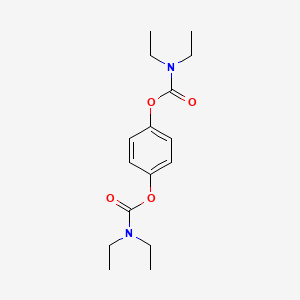
1,4-phenylene bis(diethylcarbamate)
Overview
Description
1,4-phenylene bis(diethylcarbamate) is an organic compound characterized by the presence of two diethylcarbamate groups attached to a central 1,4-phenylene ring
Mechanism of Action
Target of Action
Related compounds such as diethylcarbamazine have been shown to target microfilariae, sensitizing them to phagocytosis
Mode of Action
The exact mode of action of 1,4-phenylene bis(diethylcarbamate) is currently unknown. As with the targets of action, related compounds provide some insight. Diethylcarbamazine’s activity against Brugia malayi microfilariae is thought to be dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway . It’s possible that 1,4-phenylene bis(diethylcarbamate) may interact with its targets in a similar manner, but this requires further investigation.
Biochemical Pathways
It’s worth noting that related compounds have been shown to interact with the cyclooxygenase and nitric oxide synthase pathways . These pathways play crucial roles in inflammation and immune response, which could potentially be influenced by 1,4-phenylene bis(diethylcarbamate).
Result of Action
Related compounds have been shown to induce cell growth inhibition and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-phenylene bis(diethylcarbamate) can be synthesized through the reaction of 1,4-phenylenediamine with diethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The process involves the nucleophilic substitution of the amine groups on the 1,4-phenylenediamine with the diethylcarbamate groups from the diethyl chloroformate.
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-phenylene bis(diethylcarbamate) can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-phenylene bis(diethylcarbamate) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,4-phenylenediamine and diethyl carbonate.
Oxidation: Oxidative conditions can lead to the formation of quinone derivatives.
Substitution: The diethylcarbamate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 1,4-phenylenediamine and diethyl carbonate.
Oxidation: Quinone derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-phenylene bis(diethylcarbamate) has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential use as a building block in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its use in the development of polymers and advanced materials.
Biological Studies: It serves as a model compound for studying the interactions of carbamate groups with biological molecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,4-phenylene bis(dimethylcarbamate): Similar structure but with dimethylcarbamate groups instead of diethylcarbamate groups.
1,4-phenylene bis(diphenylcarbamate): Contains diphenylcarbamate groups, leading to different chemical and physical properties.
1,4-phenylene bis(diisopropylcarbamate): Features diisopropylcarbamate groups, which may affect its reactivity and applications.
Uniqueness
1,4-phenylene bis(diethylcarbamate) is unique due to the specific size and steric properties of the diethylcarbamate groups
Properties
IUPAC Name |
[4-(diethylcarbamoyloxy)phenyl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-17(6-2)15(19)21-13-9-11-14(12-10-13)22-16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNGDSBYCLOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)OC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(FURAN-2-YL)-4-PHENYLBUTYL][(4-METHOXYPHENYL)METHYL]AMINE](/img/structure/B4024908.png)
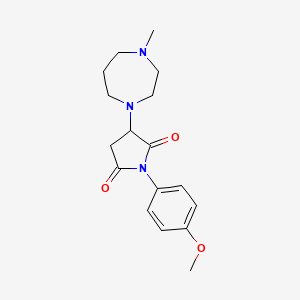
![METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-4-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4024921.png)
![3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4024932.png)
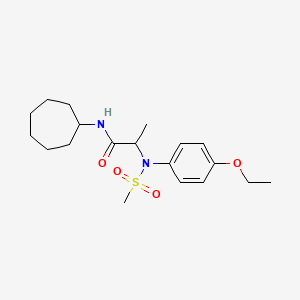
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4024949.png)
![1-{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B4024956.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B4024957.png)
![3-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4024959.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4024965.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}butanamide](/img/structure/B4024981.png)
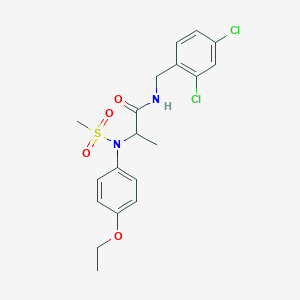
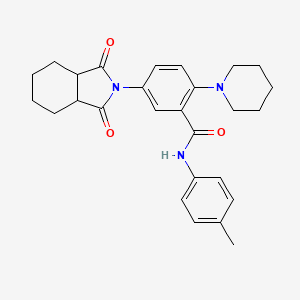
![ETHYL 4-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B4025012.png)
